m-Fluorophenyl trifluoromethanesulfonate
Overview
Description
M-Fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4F4O3S . It is closely related to methyl trifluoromethanesulfonate, a strong methylating reagent commonly used for the pre-methylation of polysaccharides under mild basic conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group attached to a trifluoromethanesulfonate group . The molecular weight of the compound is 244.16 g/mol .Chemical Reactions Analysis
Trifluoromethanesulfonates are known for their diverse reactivities. They rapidly decompose to form trifluoromethoxy anion in the presence of fluoride ion, thus regarded as a reservoir of trifluoromethoxy anion . This property has been widely used in nucleophilic trifluoromethoxylation reactions .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.574±0.06 g/cm3 and a predicted boiling point of 235.6±40.0 °C .Scientific Research Applications
Radiochemical Synthesis
m-Fluorophenyl trifluoromethanesulfonate has been evaluated for its role in the synthesis of radiochemicals. A notable application is in the aromatic nucleophilic substitution reactions with [18F]fluoride, which is critical in the production of radio-tracers for the dopamine uptake system. This was exemplified in the preparation of [18F]GBR 13119, a potential radio-tracer, using 4-N,N,N,-trimethylaniliniumphenylmethanone trifluoromethanesulfonate (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Catalysis in Organic Synthesis
Metal trifluoromethanesulfonates, including this compound, are used as catalysts in Friedel–Crafts alkenylation of arenes with alkynes. This process yields 1,1-diarylalkenes via an alkenyl cation intermediate, achieved in high to excellent yields (Tsuchimoto, Maeda, Shirakawa, & Kawakami, 2000).
Fuel Cell Membrane Development
In the field of fuel cell technology, this compound derivatives play a role in synthesizing functional fluoropolymers used in membranes. These membranes are crucial for various fuel cell applications, with direct radical copolymerization of fluoroalkenes with fluorinated functional monomers being a significant method (Souzy & Améduri, 2005).
Lewis Acid Catalysis
It also acts as an extremely active Lewis acid catalyst in organic synthesis processes like acylation of alcohols with acid anhydrides and mixed anhydrides. This high catalytic activity is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Fluorination in Chemical Synthesis
The compound is integral in fluorination chemistry, including the synthesis of various fluorosulfonyl derivatives. These derivatives are significant in the design of drug candidates and synthesis of novel functional materials, showcasing its versatility in organic chemistry (Zhang, Chen, Guo, Xiao, & Gu, 2014).
Synthesis of Sulfonated Polymers
This compound is utilized in the synthesis of sulfonated polymers, especially in developing advanced materials for fuel cell membranes. These materials are critical in enhancing the performance and durability of fuel cells (Souzy, Ameduri, Boutevin, Gebel, & Capron, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-fluorophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKRVBLXMUOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338665 | |
Record name | m-Fluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57606-65-2 | |
Record name | m-Fluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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